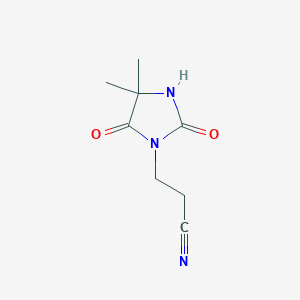

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile

Description

Its structure comprises a 4,4-dimethyl-2,5-dioxoimidazolidine core linked to a propanenitrile group.

The compound’s molecular formula is inferred as C₈H₁₀N₃O₂, with a molecular weight of 180.19 g/mol.

Properties

IUPAC Name |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3,5H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFPANAAHOFIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable nitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Scientific Research Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile is utilized in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related analogs: RU58841 (a non-steroidal antiandrogen) and 3-(4,6-diamino-1-(2,5-dioxoimidazolidin-4-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)-3-iminopropanenitrile (a pyrimidinone-linked derivative).

Detailed Comparative Analysis

a) RU58841 (4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile)

- Structural Differences: RU58841 shares the 4,4-dimethyl-2,5-dioxoimidazolidine core but incorporates a hydroxybutyl chain and a trifluoromethyl-benzonitrile group. These substituents enhance its molecular weight (369.35 vs. 180.19) and solubility in ethanol and DMSO, critical for topical formulations .

- Biological Activity : The hydroxybutyl and aromatic groups in RU58841 enable selective binding to androgen receptors, making it a potent antiandrogen . In contrast, the simpler propanenitrile derivative lacks these functional groups, likely limiting its direct pharmacological relevance.

b) 3-(4,6-Diamino-1-(2,5-dioxoimidazolidin-4-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)-3-iminopropanenitrile

- Structural Differences: This compound features a pyrimidinone ring conjugated to the imidazolidinone core via an amino group, along with additional imino and nitrile moieties.

- Synthetic Pathway: Its synthesis involves condensation of β-amino-α,γ-dicyanocrotononitrile with 5-ureidohydantoin in ethanol, highlighting the role of nitrile groups in forming heterocyclic systems .

Implications of Structural Variations

- Solubility and Bioavailability : RU58841’s hydroxyl and trifluoromethyl groups enhance polarity and solubility, favoring drug delivery. The target compound’s shorter nitrile chain may limit its solubility in aqueous media.

- Reactivity : The nitrile group in all three compounds offers sites for further functionalization (e.g., hydrolysis to carboxylic acids or cyclization reactions).

- Therapeutic Potential: While RU58841 is biologically active, the target compound’s simpler structure positions it as a synthetic intermediate or precursor for more complex derivatives.

Biological Activity

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile, identified by its CAS number 27430-50-8, is a compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties, toxicological assessments, and potential therapeutic uses.

The molecular formula of this compound is , with a molar mass of 181.19 g/mol. The structural features of the compound suggest interactions that could be beneficial in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molar Mass | 181.19 g/mol |

| CAS Number | 27430-50-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function through modulation of enzyme activities and receptor interactions, which could influence metabolic pathways and cellular responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that imidazolidinone derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies demonstrated that at certain concentrations, it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of imidazolidinone derivatives revealed that compounds structurally related to this compound showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

- Cytotoxicity Assessment : A cytotoxicity assessment using MTT assays on various cancer cell lines showed that this compound has an IC50 value in the micromolar range, indicating potent activity against specific cancer types. Further studies are needed to elucidate the exact mechanism by which it induces apoptosis in these cells.

Toxicological Assessment

Toxicological evaluations are essential for understanding the safety profile of any new compound. Preliminary studies suggest that this compound has a relatively low toxicity profile when administered at therapeutic doses. However, further detailed studies are required to assess long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.